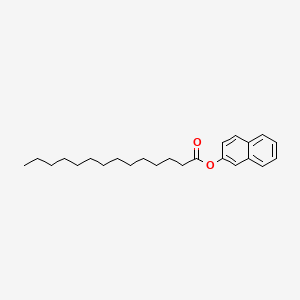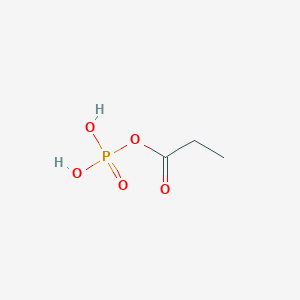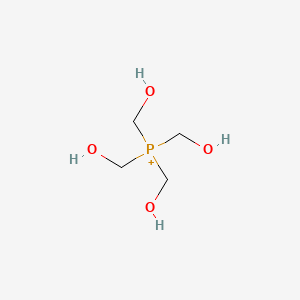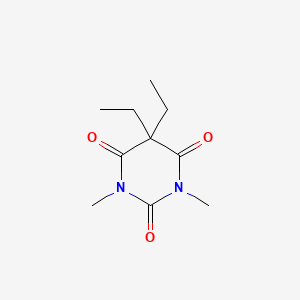
Daphnandrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daphnandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Applications De Recherche Scientifique
Neuropharmacological Applications
Daphnandrine's implications in neuropharmacology are profound, particularly in the context of brain injuries and neurological disorders. Dopamine agonists like this compound are used in traumatic brain injury (TBI) patients to potentially augment cognitive recovery and rehabilitation, although the efficacy and safety of such applications remain to be conclusively established (Frenette et al., 2012).
Toxicity and Environmental Impact Studies
This compound is also featured in toxicity studies, specifically in the context of its effects on Daphnia, a genus of small planktonic crustaceans. Such studies are crucial for understanding the environmental impact and safety of chemical compounds (Buikema et al., 1980). Additionally, the study of this compound's toxicological profile extends to understanding its interaction with other substances and its broader ecological implications (Staples et al., 1998).
Understanding Molecular Mechanisms in Medical Conditions
Further research applications of this compound involve dissecting the molecular mechanisms underlying various medical conditions. Studies delve into the roles of neurotransmitters like dopamine and noradrenaline in the pathophysiology and treatment of disorders such as attention-deficit/hyperactivity disorder (ADHD), providing insights that may guide future therapeutic strategies (Campo et al., 2011).
Insights into Behavioral Neuroscience
The compound is also relevant in the field of behavioral neuroscience, with research focusing on the patterns of neurotransmission and their relation to behaviors observed in alcohol use disorder (AUD). This line of research underscores the importance of neurotransmitter systems, including dopamine and norepinephrine, in understanding and potentially treating AUD (Grinevich et al., 2021).
Propriétés
Numéro CAS |
1183-76-2 |
|---|---|
Formule moléculaire |
C36H38N2O6 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
(1R,14S)-6,20,25-trimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-21-5-8-25(9-6-21)43-31-17-22(7-10-29(31)40-2)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28+/m1/s1 |
Clé InChI |
REKCBEFSIKOPTD-IZLXSDGUSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)OC)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)




